molecular formula C27H19FN4O2 B11492529 1'-(3-fluorophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

1'-(3-fluorophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11492529
M. Wt: 450.5 g/mol
InChI Key: WIKPZQLXNDZFGO-UHFFFAOYSA-N
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Description

1’-(3-fluorophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

The synthesis of 1’-(3-fluorophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Spiro Compound Formation: The spiro compound is formed by reacting the indole derivative with a suitable cyclic ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1’-(3-fluorophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various quinoline and pyrrole derivatives.

Scientific Research Applications

1’-(3-fluorophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: Its unique spiro structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: The compound is used as a probe to study the interactions between proteins and small molecules.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1’-(3-fluorophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar compounds to 1’-(3-fluorophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile include:

    Spiro[indole-3,4’-quinoline] Derivatives: These compounds share the spiro structure and are studied for their biological activities.

    Fluorophenyl-Substituted Compounds: Compounds with a fluorophenyl group are known for their enhanced stability and biological activity.

    Pyrrole-Containing Compounds: Pyrrole derivatives are widely studied for their medicinal properties, including anticancer and antimicrobial activities.

The uniqueness of 1’-(3-fluorophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its combination of these structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C27H19FN4O2

Molecular Weight

450.5 g/mol

IUPAC Name

1'-(3-fluorophenyl)-2,5'-dioxo-2'-pyrrol-1-ylspiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C27H19FN4O2/c28-17-7-5-8-18(15-17)32-22-11-6-12-23(33)24(22)27(19-9-1-2-10-21(19)30-26(27)34)20(16-29)25(32)31-13-3-4-14-31/h1-5,7-10,13-15H,6,11-12H2,(H,30,34)

InChI Key

WIKPZQLXNDZFGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC(=CC=C5)F)N6C=CC=C6)C#N

Origin of Product

United States

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